
3-Propa-1,2-dienyl-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propa-1,2-dienyl-1H-benzimidazol-2-one, also known as PDBO, is a synthetic organic compound that has been studied for its potential applications in scientific research. PDBO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In immunology, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to modulate the immune response by inhibiting the activation of T cells.
Mecanismo De Acción
The mechanism of action of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one in lab experiments is its versatility. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. Another advantage is its stability, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is a relatively stable compound that can be stored for long periods of time. However, one limitation of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is its potential toxicity, as high doses of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one have been shown to be toxic to cells.
Direcciones Futuras
There are several future directions for the study of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. One direction is the development of more specific inhibitors of protein kinase C, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have off-target effects. Another direction is the investigation of the potential use of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the development of more efficient synthesis methods for 3-Propa-1,2-dienyl-1H-benzimidazol-2-one could facilitate its use in larger-scale experiments.
Métodos De Síntesis
3-Propa-1,2-dienyl-1H-benzimidazol-2-one can be synthesized through a multi-step reaction starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 2-propargylbenzimidazole. This intermediate is then reacted with acetic anhydride to form 3-acetyl-2-propargylbenzimidazole. Finally, the acetyl group is removed through a basic hydrolysis reaction to yield 3-Propa-1,2-dienyl-1H-benzimidazol-2-one.
Propiedades
Número CAS |
117953-85-2 |
|---|---|
Nombre del producto |
3-Propa-1,2-dienyl-1H-benzimidazol-2-one |
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |
Clave InChI |
DDNKPSNNRBFUNZ-UHFFFAOYSA-N |
SMILES isomérico |
C=C=CN1C2=CC=CC=C2NC1=O |
SMILES |
C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |
SMILES canónico |
C=C=CN1C2=CC=CC=C2NC1=O |
Sinónimos |
2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



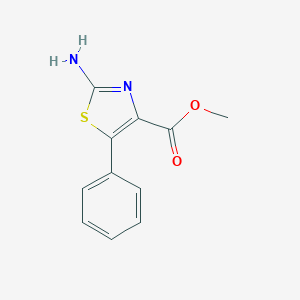

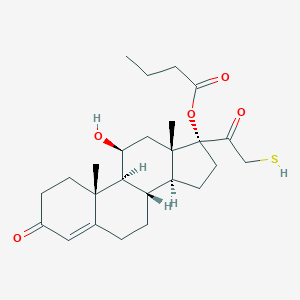
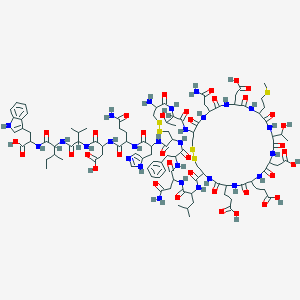

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
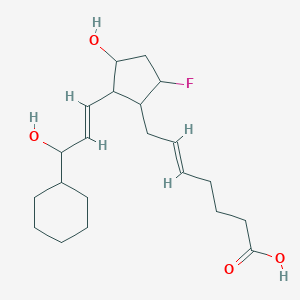
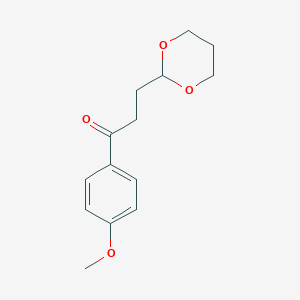
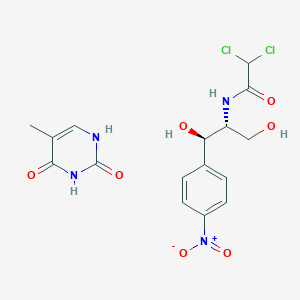
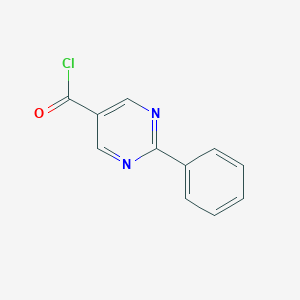
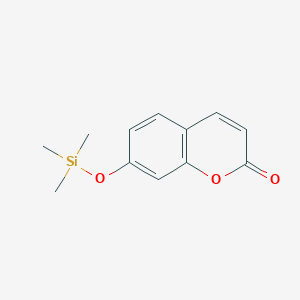
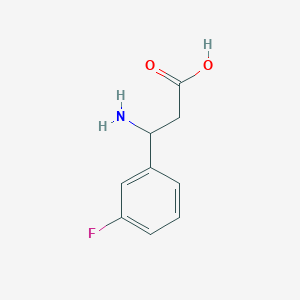
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)